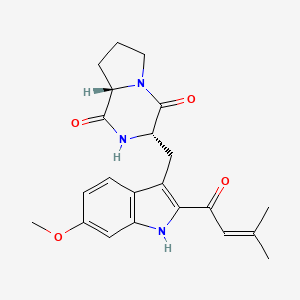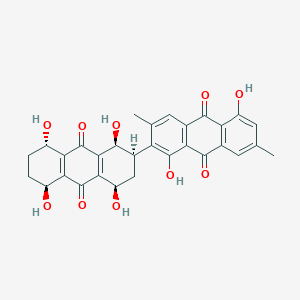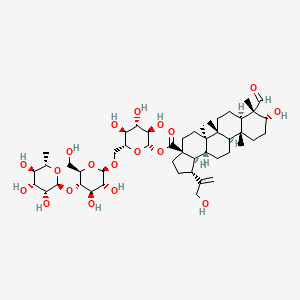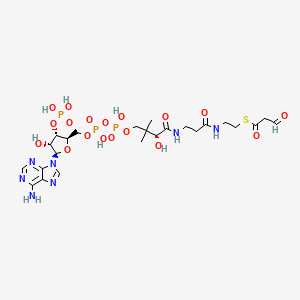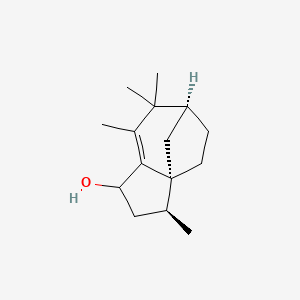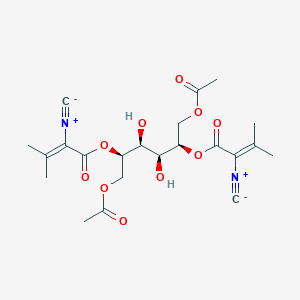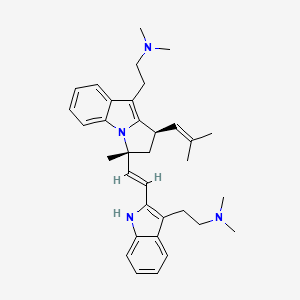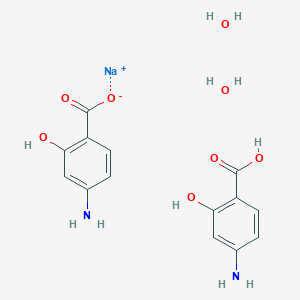
Sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminosalicylate Sodium is the sodium salt form of aminosalicylic acid, an analog of para-aminobenzoic acid (PABA) with antitubercular activity. Aminosalicylate sodium exerts its bacteriostatic activity against Mycobacterium tuberculosis by competing with PABA for enzymes involved in folate synthesis, thereby suppressing growth and reproduction of M. tuberculosis, eventually leading to cell death.
Scientific Research Applications
Coordination Properties in Complexes
Sodium 4-amino-2-hydroxybenzoate dihydrate demonstrates unique coordination properties in complexes with alkali metals. The structure of this compound, analyzed through X-ray diffraction, reveals a polymeric chain formation where sodium ions are joined together by tridentate 4-amino-2-hydroxybenzoate moieties, creating a significant distortion in the octahedral environment of the sodium centers. This structural organization has implications for the development of new materials and chemical processes (Rzączyńska, Mrozek-Łyszczek, & Głowiak, 2004).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids provides insights into environmental processes. Ultraviolet irradiation of sodium salts of chlorobenzoic acids leads to the replacement of chlorine by hydroxyl, resulting in the formation of hydroxybenzoic acids. This kind of study is essential for understanding the environmental fate of these compounds and their potential impact on ecosystems (Crosby & Leitis, 1969).
Electrical Conductivity Analysis
Studies on the electrical conductivities of aqueous solutions of sodium salts of benzoic acid and its derivatives, including 2-hydroxybenzoic acid, provide valuable information on the ionic association constants and limiting molar conductivity of these electrolytes. Such research has broad applications in fields like electrochemistry and materials science (Stanczyk, Boruń, & Jóźwiak, 2019).
Mesomorphism of Derivatives
The study of mesomorphism in derivatives like sodium 4-dodecyloxy-2-hydroxybenzoate helps in understanding the thermotropic and lyotropic mesophases. Such research is crucial for the development of advanced materials, especially in the field of liquid crystal technology (Bruce, Tiddy, & Watkins, 1995).
Carbohydrate Determination Techniques
The modification of carbohydrate reagents, such as 4-hydroxybenzoic acid hydrazide, using sodium bismuth tartrate, has improved the reaction speed, temperature, and sensitivity. This advancement is significant in biochemical analysis and diagnostic procedures (Lever, 1977).
Electroactivity Studies
The electrosynthesis and electroactivity studies of poly(3-amino-4-hydroxybenzoic acid) nanoparticles provide insights into the development of materials with enhanced electrochemical properties. Such studies are vital for the advancement of electrochemical sensors and energy storage devices (Chen, Hong, & Gao, 2015).
properties
Product Name |
Sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate |
|---|---|
Molecular Formula |
C14H17N2NaO8 |
Molecular Weight |
364.28 g/mol |
IUPAC Name |
sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate |
InChI |
InChI=1S/2C7H7NO3.Na.2H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;/h2*1-3,9H,8H2,(H,10,11);;2*1H2/q;;+1;;/p-1 |
InChI Key |
XQSUESLXIABQPQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)

![(4R,5'R)-2-benzoyl-2'-[4-(3-hydroxypropoxy)phenyl]-5'-phenyl-3-spiro[1,5-dihydro-2-benzazepine-4,4'-5H-oxazole]one](/img/structure/B1261431.png)


